
5-(2-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-CHLOROPHENYL)-3-(1-PYRROLIDINYLMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-CHLOROPHENYL)-3-(1-PYRROLIDINYLMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with carbon disulfide and potassium hydroxide, followed by the addition of 1-pyrrolidinemethanol. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-CHLOROPHENYL)-3-(1-PYRROLIDINYLMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
5-(2-CHLOROPHENYL)-3-(1-PYRROLIDINYLMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology: The compound may serve as a tool in biochemical studies to investigate enzyme interactions or cellular pathways.
Industry: It can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-CHLOROPHENYL)-3-(1-PYRROLIDINYLMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application, but common targets include enzymes involved in oxidative stress or cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-CHLOROPHENYL)-2-ISOPROPYL-5-(1-PYRROLIDINYL)PENTANENITRILE HYDROCHLORIDE
- Benzenesulfonamide, 5-amino-N-(2-chlorophenyl)-2-(1-pyrrolidinyl)
Uniqueness
5-(2-CHLOROPHENYL)-3-(1-PYRROLIDINYLMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14ClN3OS |
|---|---|
Molecular Weight |
295.79 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C13H14ClN3OS/c14-11-6-2-1-5-10(11)12-15-17(13(19)18-12)9-16-7-3-4-8-16/h1-2,5-6H,3-4,7-9H2 |
InChI Key |
YMFUCCQWAZIRBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CN2C(=S)OC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11097557.png)
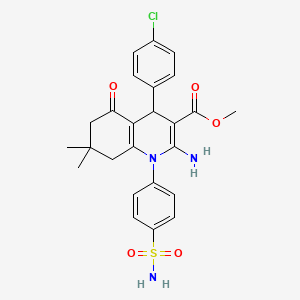
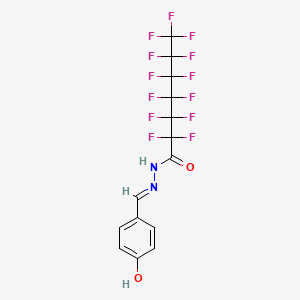
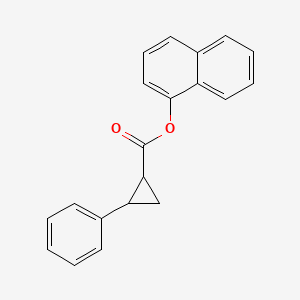
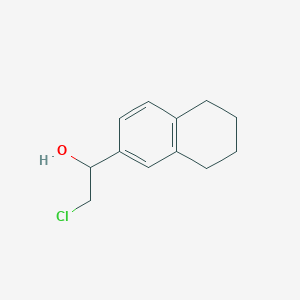

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenyl 4-methylbenzoate](/img/structure/B11097588.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B11097595.png)
![4-bromo-2-chloro-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B11097603.png)
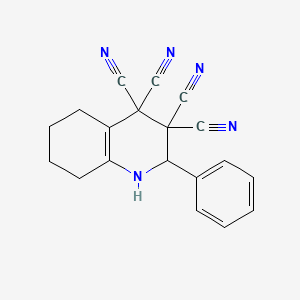
![2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11097613.png)
![4-chloro-2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11097619.png)
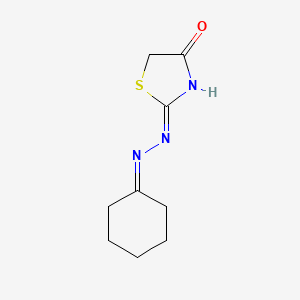
![ethyl 5-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B11097628.png)
